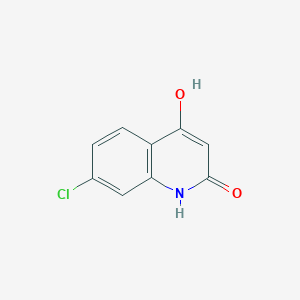

7-Chloroquinoline-2,4-diol

Description

Overview of Quinoline (B57606) Heterocycles in Research

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental scaffold in the field of chemical research. rsc.orgrsc.org Its derivatives are recognized as biologically active substances with a wide array of pharmacological properties, making them a cornerstone in medicinal chemistry. researchgate.netorientjchem.org The versatility of the quinoline nucleus allows for the synthesis of a vast number of derivatives with diverse biological activities, including but not limited to anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. rsc.orgnih.gov The exploration of quinoline-based compounds continues to be a vibrant area of research, with scientists constantly seeking new synthetic methodologies and applications. nih.govtandfonline.com

Contextualization of Chloroquinoline Derivatives in Medicinal Chemistry and Synthetic Organic Chemistry

Within the extensive family of quinoline derivatives, chloroquinolines hold a prominent position, particularly in medicinal chemistry. The presence of a chlorine atom on the quinoline ring can significantly influence the compound's physicochemical properties and biological activity. For instance, 7-chloroquinoline (B30040) is a key pharmacophore in several established antimalarial drugs. mdpi.com Beyond antimalarial applications, chloroquinoline derivatives have been investigated for their potential as anticancer agents, chemosensitizers, and for their activity against various other pathogens. mdpi.comscielo.brnih.gov

From a synthetic organic chemistry perspective, chloroquinolines serve as versatile intermediates. The chlorine substituent can be a site for further functionalization through various chemical reactions, including nucleophilic aromatic substitution and cross-coupling reactions. acs.orgmdpi.com This allows for the creation of extensive libraries of novel quinoline derivatives with tailored properties for specific applications. acs.orgworktribe.com The regioselective functionalization of chloro-substituted quinolines is a key strategy for accessing diverse and complex molecular architectures. researchgate.net

Research Landscape of 7-Chloroquinoline-2,4-diol (B2927610) within Quinoline Chemistry

While the broader class of chloroquinolines has been extensively studied, specific derivatives such as this compound represent a more focused area of investigation. Research on this compound and its close analogs often revolves around its synthesis and its utility as a precursor for more complex molecules. For example, the related compound 4-hydroxy-7-chloroquinoline has been used as a starting material to synthesize a variety of derivatives with potential biological activities. asianpubs.org The diol functionality in this compound offers multiple reactive sites for chemical modification, making it a valuable building block in the synthesis of novel heterocyclic compounds. The study of such specific di-substituted quinolines contributes to a deeper understanding of structure-activity relationships within the quinoline class of compounds.

Interactive Data Tables

Detailed Research Findings

Recent studies have highlighted the synthetic utility of chloroquinoline derivatives. For instance, a library of functionalized quinolines was prepared through the magnesiation of 7-chloroquinolines, showcasing a method for creating diverse derivatives under mild conditions. acs.orgworktribe.com Another study detailed the synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation, which were then evaluated for their biological activity. semanticscholar.orgtandfonline.com The Morita-Baylis-Hillman reaction has also been employed with 7-chloroquinoline derivatives to generate new compounds with potential anticancer activity. scielo.brresearchgate.net These examples underscore the ongoing efforts to develop novel synthetic routes and explore the therapeutic potential of this class of compounds.

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-4-hydroxy-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-5-1-2-6-7(3-5)11-9(13)4-8(6)12/h1-4H,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNGQJXCUMPRHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)C=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 7 Chloroquinoline 2,4 Diol and Its Analogues

Classical and Modern Synthesis Approaches to Quinoline (B57606) Core Structures

The construction of the quinoline scaffold has a rich history, with several classical methods still in use today. These are often complemented by modern approaches that offer improved yields, milder reaction conditions, and greater substrate scope.

Relevance of Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner-von Miller, and Conrad-Limpach Reactions for Quinoline Scaffolds

A variety of traditional methods have been established for the synthesis of quinolines, many of which were developed in the late 19th and early 20th centuries. iipseries.orgnih.gov These reactions remain fundamental in organic synthesis for accessing the quinoline core.

Gould-Jacobs Reaction: This reaction provides a route to 4-hydroxyquinoline (B1666331) derivatives by condensing an aniline (B41778) with an alkoxymethylenemalonic ester. wikipedia.org The process involves an initial condensation followed by a thermal cyclization. wikipedia.orgd-nb.info Saponification and subsequent decarboxylation then yield the 4-hydroxyquinoline. wikipedia.org This method is particularly useful for synthesizing drugs with a quinolin-4-one backbone. mdpi.com

Friedländer Synthesis: The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by acids, bases, or simply by heat, leading to the formation of substituted quinolines. wikipedia.orgresearchgate.net This method is valued for its versatility in producing a wide range of quinoline derivatives. organic-chemistry.orgnih.gov

Pfitzinger Reaction: This reaction utilizes isatin (B1672199) and a carbonyl compound in the presence of a base to produce substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The isatin is first hydrolyzed to an isatoic acid intermediate, which then condenses with the carbonyl compound and cyclizes to form the quinoline ring. wikipedia.orgias.ac.in

Skraup Synthesis: The Skraup synthesis is a classic method for producing quinoline itself. wikipedia.org It involves the reaction of aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of aniline, cyclization, and finally oxidation to form the quinoline ring. pharmaguideline.comuop.edu.pk

Doebner-von Miller Reaction: This reaction is a modification of the Skraup synthesis and is used to produce 2,4-disubstituted quinolines. iipseries.orgwikipedia.org It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. wikipedia.orgsynarchive.com

Conrad-Limpach Reaction: This synthesis produces 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. wikipedia.orgquimicaorganica.org The reaction conditions can be controlled to favor the formation of either 4-hydroxyquinolines or, under different conditions (Knorr variation), 2-hydroxyquinolines. wikipedia.org The reaction is often carried out in high-boiling point solvents to facilitate the necessary high-energy cyclization step. nih.gov

| Reaction Name | Key Reactants | Product Type | Catalyst/Conditions |

| Gould-Jacobs | Aniline, alkoxymethylenemalonic ester | 4-Hydroxyquinolines | Heat, then saponification and decarboxylation |

| Friedländer | 2-Aminobenzaldehyde/ketone, compound with α-methylene group | Substituted quinolines | Acid, base, or heat |

| Pfitzinger | Isatin, carbonyl compound | Quinoline-4-carboxylic acids | Base |

| Skraup | Aniline, glycerol, sulfuric acid, oxidizing agent | Quinoline | Acid, heat |

| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl compound | 2,4-Disubstituted quinolines | Acid |

| Conrad-Limpach | Aniline, β-ketoester | 4-Hydroxyquinolines | Heat |

Specific Synthetic Routes to 7-Chloroquinoline-2,4-diol (B2927610)

While the classical reactions provide general access to the quinoline scaffold, the synthesis of specifically substituted compounds like this compound often requires more tailored approaches.

Nucleophilic Aromatic Substitution Reactions from Precursors (e.g., 4,7-Dichloroquinoline)

A common strategy for synthesizing substituted quinolines involves the use of a pre-existing quinoline core that is then functionalized. 4,7-Dichloroquinoline (B193633) is a versatile precursor for this purpose. The chlorine atom at the 4-position is particularly susceptible to nucleophilic aromatic substitution (SNAE). tandfonline.com This allows for the regioselective introduction of various substituents. For instance, reacting 4,7-dichloroquinoline with different amines under basic conditions or with the assistance of ultrasound irradiation can lead to the formation of various 4-substituted-7-chloroquinoline derivatives. tandfonline.comsemanticscholar.org The greater reactivity of the C4 position compared to the C7 position allows for selective substitution. tandfonline.com Similarly, nucleophilic substitution can be performed with diols. scielo.br

Utilization of Diols in Ring Formation

The synthesis of quinoline-2,4-diols can be achieved through methods that directly incorporate the diol functionality. For example, a commercially available quinoline-2,4-diol can undergo further reactions like nitration and chlorination to introduce other substituents. researchgate.net Another approach involves the reaction of 4,7-dichloroquinoline with a diol under basic catalysis to introduce a hydroxyalkyl ether at the 4-position. scielo.br

Role of Basic Catalysis in Synthetic Pathways

Basic catalysis plays a crucial role in many synthetic routes to quinoline derivatives. In the synthesis of 4-substituted-7-chloroquinolines from 4,7-dichloroquinoline, a base such as potassium carbonate is often used to facilitate the nucleophilic substitution by an amine or alcohol. scielo.brmdpi.com The Pfitzinger reaction also relies on a strong alkaline medium to hydrolyze isatin and promote the condensation with a carbonyl compound. ias.ac.inui.ac.id The Friedländer synthesis can also be promoted by a base. researchgate.net

Advanced Synthetic Techniques for 7-Chloroquinoline (B30040) Derivatives

Modern organic synthesis has introduced a variety of advanced techniques to improve the efficiency, selectivity, and environmental friendliness of chemical reactions. These methods are increasingly applied to the synthesis of quinoline derivatives.

Ultrasound Irradiation: The use of ultrasound has been shown to accelerate reactions and improve yields in the synthesis of 7-chloroquinoline derivatives. For example, the nucleophilic substitution of 4,7-dichloroquinoline with various amines can be efficiently carried out in an ultrasonic bath, reducing reaction times significantly compared to traditional heating. tandfonline.comsemanticscholar.org

Microwave-Assisted Synthesis: Microwave irradiation is another energy source that can enhance the rate of organic reactions. It has been successfully used for the regioselective aromatic nucleophilic substitution of 4,7-dichloroquinoline with amines under solvent-free conditions, offering a faster and more environmentally friendly alternative to conventional heating. researchgate.net

Transition Metal Catalysis: Transition metals, particularly palladium, rhodium, cobalt, and copper, are widely used to catalyze the formation of quinolines through C-H bond activation and oxidative annulation strategies. mdpi.com These methods allow for the construction of the quinoline ring from simple and readily available starting materials with high efficiency and regioselectivity. mdpi.comrsc.org For example, rhodium-catalyzed cyclization of anilines with alkynyl esters can produce quinoline carboxylates. mdpi.com

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," has been employed to synthesize 7-chloroquinoline-based triazoles. scielo.br This approach involves reacting an azide (B81097) derived from a 7-chloroquinoline precursor with a terminal alkyne to create a diverse library of compounds.

| Technique | Description | Application Example |

| Ultrasound Irradiation | Use of high-frequency sound waves to accelerate reactions. | Synthesis of 4-amino-7-chloroquinolines from 4,7-dichloroquinoline. tandfonline.comsemanticscholar.org |

| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions rapidly and efficiently. | Solvent-free synthesis of 4-amino-7-chloroquinolines. researchgate.net |

| Transition Metal Catalysis | Use of metals like Pd, Rh, Co, and Cu to facilitate C-H activation and cyclization. | Rhodium-catalyzed synthesis of quinoline carboxylates. mdpi.com |

| Click Chemistry (CuAAC) | Copper-catalyzed reaction between an azide and a terminal alkyne. | Synthesis of 7-chloroquinoline-triazole hybrids. scielo.br |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. dntb.gov.uaresearchgate.net This technology has been successfully applied to the synthesis of various quinoline derivatives.

One notable approach involves the one-pot, microwave-assisted conversion of aromatic amines to 2,4-dichloroquinolines in the presence of phosphorus oxychloride (POCl3) and malonic acid. asianpubs.org This rapid process, completed in as little as 50 seconds under 600W irradiation, provides good yields of the dichloroquinoline precursors. asianpubs.org These precursors can then be further functionalized to produce a variety of substituted quinolines. For instance, a green and efficient method for preparing potentially bioactive 7-chloro-4-phenoxyquinolines and their benzazole-quinoline hybrids has been developed using microwave energy in the presence of the ionic liquid 1-methyl 3-butylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]). dntb.gov.ua This method, based on the SNAr reaction of 4,7-dichloroquinoline with phenols, achieves excellent yields (72-82%) in just 10 minutes. dntb.gov.ua

Another example is the microwave-assisted synthesis of quinoline-2-carboxylates, which has been shown to increase yields and shorten reaction times compared to conventional methods. researchgate.net Similarly, a productive microwave-assisted approach for the synthesis of 2-quinolone-4-carboxylic acid derivatives has been established, yielding the product in 78% yield in only 15 minutes. preprints.org

Table 1: Examples of Microwave-Assisted Synthesis of Quinoline Derivatives

| Starting Materials | Reagents/Conditions | Product | Yield (%) | Reference |

| Aromatic amines, malonic acid | POCl3, Microwave (600W, 50s) | 2,4-Dichloroquinolines | Good | asianpubs.org |

| 4,7-dichloroquinoline, phenols | [bmim][PF6], Microwave | 7-chloro-4-phenoxyquinolines | 72-82 | dntb.gov.ua |

| Quinaldine, aromatic aldehydes | Microwave | Quinoline-2-carboxylates | High | researchgate.net |

| Isatin, active methylene (B1212753) compounds | Microwave | 2-quinolone-4-carboxylic acid derivatives | 78 | preprints.org |

| 6/7/8-substituted 3-bromomethyl-2-chloro-quinoline, 1,2-phenylenediamine | Microwave | Quinoline fused 1,4-benzodiazepine | Not specified | researchgate.net |

Ultrasound Irradiation in Click Chemistry Approaches

Ultrasound irradiation is another green chemistry technique that accelerates reactions and improves yields. rsc.org It has been particularly effective in the synthesis of quinoline derivatives, including through click chemistry approaches. semanticscholar.org

The use of ultrasound has been shown to promote the one-pot synthesis of 1,4-dihydropyridine (B1200194) and imidazo[1,2-a]quinoline derivatives. researchgate.net This method offers advantages such as high conversions, short reaction times, and cleaner reaction profiles. researchgate.net A study on the click synthesis of new 7-chloroquinoline derivatives utilized ultrasound irradiation to produce compounds with potential biological activity. semanticscholar.org This approach highlights the ability of sonochemistry to drive reactions efficiently. semanticscholar.org

Furthermore, ultrasound-assisted multicomponent reactions in water have been recognized as a valuable method for generating bioactive compounds with higher yields compared to other techniques. nih.gov This approach has been successfully used to synthesize quinoline-imidazolium hybrids and 2-substituted quinoline derivatives. nih.gov The N-alkylation of the imidazole (B134444) nucleus under ultrasound irradiation demonstrates significant benefits in terms of reaction time, energy consumption, and yields, making it an environmentally friendly method. rsc.org

One-Pot Synthesis Strategies

For example, a one-pot synthesis of 2,4-disubstituted quinoline derivatives can be achieved through a three-component coupling reaction of an aromatic amine, an aldehyde, and an alkyne, catalyzed by MOF-5. tandfonline.com This protocol is noted for its easy catalyst recovery and reusability, broad substrate scope, and cost-effectiveness. tandfonline.com Another efficient one-pot protocol involves the reductive cyclization of 2-nitrobenzaldehydes, piperidine, and alkyne derivatives using stannous chloride dihydrate as a catalyst to produce substituted quinolines in good to moderate yields. tandfonline.com

The synthesis of 2,3-disubstituted quinolines has been accomplished through a multicomponent coupling reaction of an alkyne, an amine, and an aldehyde using a zinc(II) triflate salt catalyst. rsc.org Additionally, a one-pot synthesis of substituted quinolines has been reported using a transition Co(III) metal-mediated reaction protocol with a broad scope of substrates. rsc.org

Application of Mixed Lithium-Magnesium Reagents for Functionalization

The use of mixed lithium-magnesium reagents has proven to be a valuable strategy for the functionalization of quinoline scaffolds. These reagents facilitate chemo- and regioselective metalation of various aromatic and heterocyclic compounds. rsc.org

A library of functionalized quinolines has been prepared through the magnesiation of 7-chloroquinolines under mild conditions using mixed lithium-magnesium intermediates. acs.orgnih.gov These intermediates can then be reacted with various electrophiles to introduce a range of functional groups. acs.org This method has been successfully employed in both batch and continuous flow conditions. acs.orgnih.gov

The functionalization of bioactive quinine (B1679958) cores has been achieved using MeLi and TMPMgCl in the presence of BF3·OEt2, leading to C-3 functionalized quinoline heterocycles. rsc.org Furthermore, the use of TMPMgCl·BF3 has enabled the selective metalation of N-heterocycles, including quinoline scaffolds, allowing for subsequent functionalization at the C-2 position. rsc.org

Table 2: Functionalization of Quinolines using Mixed Li-Mg Reagents

| Quinoline Substrate | Reagent System | Functionalization Position | Subsequent Reaction | Product | Reference |

| 7-Chloroquinolines | Mixed Li-Mg intermediates | C4 and C8 | Reaction with electrophiles | Functionalized quinolines | acs.orgresearchgate.net |

| Quinine core | MeLi, TMPMgCl, BF3·OEt2 | C-3 | Pd-catalyzed Negishi couplings, Cu-catalyzed allylations | C-3 functionalized quinolines | rsc.org |

| Quinoline | TMPMgCl·BF3 | C-2 | Transmetalation with ZnCl2, Pd-catalyzed Negishi cross-coupling | 2-arylated quinoline | rsc.org |

Chemoenzymatic Synthesis Processes Involving Quinoline Derivatives

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create efficient and stereoselective synthetic routes. This approach has been successfully applied to the synthesis of various quinoline derivatives.

An aldolase, trans-o-hydroxybenzylidenepyruvate hydratase-aldolase (NahE), has been repurposed for the chemoenzymatic synthesis of quinaldic acids under mild conditions. researchgate.netacs.org In this process, 2-aminobenzaldehydes react with pyruvate (B1213749) in the presence of NahE to produce substituted quinolines in high yields. researchgate.netacs.org

Another chemoenzymatic strategy involves the dynamic kinetic resolution of 2-(quinolin-8-yl)benzylalcohols using a combination of lipases and ruthenium catalysts. csic.es This method allows for the synthesis of a variety of heterobiaryl acetates in excellent yields and enantioselectivities. csic.es Furthermore, monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) have been used in biocatalytic and chemoenzymatic strategies for the synthesis of quinolines and 2-quinolones from 1,2,3,4-tetrahydroquinolines and N-cyclopropyl-N-alkylanilines, respectively. nih.gov

A novel and efficient chemoenzymatic method for the selective formation of C-N bonds in the synthesis of 2-substituted benzimidazoles, catalyzed by lipase (B570770) from porcine pancreas (PPL), has also been developed, showcasing the potential of enzymes in heterocyclic synthesis. researchgate.net

Chemical Reactivity and Transformation Studies of 7 Chloroquinoline 2,4 Diol

Oxidation Reactions

The oxidation of quinoline (B57606) derivatives is a significant transformation, often leading to compounds with enhanced biological activity or serving as intermediates for further functionalization.

Catalysis by Heterogeneous Cobalt Oxide

Heterogeneous cobalt oxide has been demonstrated as an effective catalyst for the aerobic dehydrogenation of various 1,2,3,4-tetrahydroquinolines to their corresponding quinolines. nih.gov This method is noted for its good yields under mild reaction conditions. nih.gov While direct studies on 7-Chloroquinoline-2,4-diol (B2927610) are not extensively detailed, the dehydrogenation of related tetrahydroquinoline structures suggests a potential pathway for its synthesis or transformation. For instance, the oxidation of 6-chloroquinoline-2,4-diol has been achieved using palladium(II) acetate (B1210297) in the presence of oxygen.

The catalytic activity of cobalt oxide is attributed to its flexible electron transfer capabilities, with different oxidation states (Co⁰, Co²⁺, Co³⁺) facilitating diverse reaction pathways. mdpi.com Co³⁺, in particular, exhibits strong electrophilicity and can activate lattice oxygen, which is crucial for catalytic oxidation. mdpi.com In the context of water oxidation, cobalt-based precipitates have been shown to transform into highly active nano-sized catalysts, predominantly composed of cobalt oxide/hydroxide. d-nb.infouzh.ch This self-optimization process favors the formation of Co(III) centers. uzh.ch

Table 1: Oxidation of Related Quinolines

| Substrate | Catalyst | Oxidant | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1,2,3,4-Tetrahydroquinaldine | Co₃O₄-NGr/C | O₂ (air) | MeOH, 60°C, 4h | Quinaldine | 92 | nih.gov |

| 1,2,3,4-Tetrahydroquinoline | Co₃O₄-NGr/C | O₂ (air) | MeOH, 60°C, 6h | Quinoline | 90 | nih.gov |

Reduction Reactions

Reduction reactions of quinoline derivatives are important for accessing saturated or partially saturated heterocyclic systems.

Visible-Light-Mediated Metallaphotoredox Catalysis

Visible-light-mediated metallaphotoredox catalysis has emerged as a powerful tool for the highly chemoselective deoxygenation of N-heterocyclic N-oxides. organic-chemistry.orgresearchgate.net This method utilizes Hantzsch esters as stoichiometric reductants and a small amount of a photocatalyst, proceeding rapidly at room temperature. organic-chemistry.org The reaction demonstrates high functional group tolerance, including halogens, making it applicable to chloro-substituted quinolines. organic-chemistry.orgresearchgate.net This technique offers a mild and efficient alternative to traditional reduction methods. rsc.org

Substitution Reactions

The quinoline ring is susceptible to substitution reactions, allowing for the introduction of various functional groups.

Bromine-Magnesium Exchange and Electrophilic Quenching

The bromine-magnesium exchange is a key method for the functionalization of bromoquinolines. This reaction, often mediated by reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl), allows for the formation of a magnesiated quinoline intermediate. beilstein-journals.orgworktribe.com This intermediate can then be quenched with a variety of electrophiles to introduce new substituents onto the quinoline core. beilstein-journals.orgresearchgate.netrsc.org The regioselectivity of the exchange can be controlled by the choice of the magnesium reagent and the substitution pattern of the starting bromoquinoline. beilstein-journals.orgacs.org For instance, sterically hindered magnesium reagents like mesitylmagnesium bromide-lithium chloride (MesMgBr·LiCl) can achieve highly regioselective exchanges. beilstein-journals.orgacs.org This methodology provides a convenient route to a wide array of functionalized quinolines. researchgate.netnih.gov

Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds is a fundamental process in organic synthesis, enabling the construction of more complex molecular architectures. sigmaaldrich.comorganic-chemistry.orgvanderbilt.educhemistry.coach 7-Chloroquinoline (B30040) derivatives serve as valuable substrates in these reactions.

One notable example is the Morita-Baylis-Hillman (MBH) reaction, which efficiently creates a C-C bond between an activated alkene and an aldehyde. scielo.br Derivatives of 7-chloroquinoline have been utilized as Michael acceptors in the MBH reaction with nitrobenzaldehydes. scielo.brresearchgate.net This reaction leads to the formation of Morita-Baylis-Hillman adducts (MBHA), which are recognized for their potential biological activities. scielo.br The synthesis involves reacting 7-chloroquinoline derivatives with an acrylate (B77674) and a nitrobenzaldehyde in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). scielo.brresearchgate.net

Table 2: Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives

| 7-Chloroquinoline Derivative | Aldehyde | Catalyst | Solvent | Product | Reference |

|---|

Furthermore, organometallic reagents are instrumental in forming C-C bonds with quinoline scaffolds. The reaction of organometallic intermediates, such as those generated from bromine-magnesium exchange, with various carbon electrophiles is a common strategy. worktribe.comacs.org

Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives

The Morita-Baylis-Hillman (MBH) reaction is a significant carbon-carbon bond-forming reaction that involves the coupling of an activated alkene with an aldehyde, catalyzed by a nucleophilic catalyst such as a tertiary amine or phosphine. In the context of 7-chloroquinoline derivatives, this reaction has been utilized to synthesize novel hybrid molecules with potential biological activities. researchgate.netscielo.br

Research has demonstrated the synthesis of new Morita-Baylis-Hillman adducts (MBHA) by reacting 7-chloroquinoline derivatives, acting as Michael acceptors, with various nitrobenzaldehydes. researchgate.netscielo.br The process begins with the synthesis of 7-chloroquinoline alcohol derivatives from 4,7-dichloroquinoline (B193633) through nucleophilic aromatic substitution with a suitable diol under basic conditions. scielo.br These alcohols are then converted to their corresponding acrylates, which serve as the activated alkene component in the MBH reaction. scielo.br

The MBH reaction itself is typically catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.net The reaction of these 7-chloroquinoline-based acrylates with ortho-, meta-, or para-nitrobenzaldehyde yields a series of MBHA/7-chloroquinoline hybrids. researchgate.netscielo.br The reaction times and yields can vary depending on the specific reactants and conditions used. For instance, reaction times have been reported to range from 24 to 168 hours, with yields between 33% and 74%. researchgate.net

A study detailed the synthesis and antiproliferative activity of these hybrids, suggesting that the structural modifications, particularly the inclusion of the nitrobenzaldehyde moiety, could enhance their cytotoxic potential. researchgate.netscielo.brfigshare.com The resulting polyfunctional molecules are of interest due to their versatile chemical nature and potential applications in medicinal chemistry. researchgate.netscielo.br

Table 1: Reaction Times and Yields for the Synthesis of Morita-Baylis-Hillman Adducts (8-16) Derived from 7-Chloroquinoline. researchgate.net

| Compound | n | R | R' | R'' | Time (h) | Yield (%) |

| 8 | 1 | NO₂ | H | H | 48 | 67 |

| 9 | 1 | H | NO₂ | H | 24 | 71 |

| 10 | 1 | H | H | NO₂ | 24 | 72 |

| 11 | 2 | NO₂ | H | H | 168 | 43 |

| 12 | 2 | H | NO₂ | H | 72 | 51 |

| 13 | 2 | H | H | NO₂ | 120 | 74 |

| 14 | 3 | NO₂ | H | H | 168 | 33 |

| 15 | 3 | H | NO₂ | H | 120 | 41 |

| 16 | 3 | H | H | NO₂ | 72 | 46 |

Schiff Base Formation

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation of a primary amine with an aldehyde or ketone. nih.govcentralasianstudies.orgmdpi.com This class of compounds is notable in medicinal chemistry for their wide range of biological activities. mdpi.comresearchgate.net

In the realm of 7-chloroquinoline chemistry, Schiff base formation is a key reaction for creating new derivatives. For instance, new 7-chloroquinoline-based Schiff bases have been synthesized by reacting 4-((7-chloroquinolin-4-yl)oxy)benzaldehyde with various amines. researchgate.net This reaction can be carried out using both conventional heating and microwave irradiation methods. researchgate.net The formation of the characteristic azomethine (-CH=N-) group is a hallmark of this transformation. centralasianstudies.orgmdpi.com

Another synthetic route involves the reaction of 4,7-dichloroquinoline with thiosemicarbazide (B42300) to produce 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide. semanticscholar.org This intermediate can then be further reacted to form more complex heterocyclic systems. semanticscholar.org The versatility of the Schiff base linkage allows for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's properties. researchgate.net

Copper-Catalyzed Cycloadditions (Click Reactions)

Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been effectively employed to synthesize 7-chloroquinoline-1,2,3-triazole derivatives. nih.govresearchgate.netresearchgate.net This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species, to regioselectively form a 1,4-disubstituted 1,2,3-triazole. researchgate.net

The synthesis typically starts with the conversion of a 7-chloroquinoline derivative, such as 4,7-dichloroquinoline, into 4-azido-7-chloroquinoline. nih.govresearchgate.net This azide intermediate is then reacted with a variety of alkynes in the presence of a copper(I) catalyst, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. nih.govresearchgate.net The reaction can be performed in various solvent systems, including acetonitrile/water or a mixture of water, tetrahydrofuran, and tert-butanol. researchgate.net

Ultrasound irradiation has also been explored as a method to promote these click reactions, in some cases leading to improved reaction times and yields. semanticscholar.org The resulting 7-chloroquinolinotriazole derivatives are of significant interest due to their potential biological activities. semanticscholar.orgnih.gov For example, a series of twenty-seven 7-chloroquinolinotriazole derivatives were synthesized and evaluated for their in vitro activity against Plasmodium falciparum. nih.gov

Table 2: Yields of Click Reaction for Synthesis of 7-Chloroquinoline Derivatives. semanticscholar.org

| Compound | Yield (%) |

| 2 | 78% |

| 3 | 80% |

| 4 | 81% |

| 5 | 88% |

| 6 | 83% |

| 7 | 85% |

| 8 | 89% |

| 9 | 87% |

Regioselectivity in Chemical Transformations (e.g., C4 vs. C7 reactivity)

The regioselectivity of chemical reactions involving the 7-chloroquinoline scaffold is a critical aspect of its synthetic chemistry. The quinoline ring possesses multiple reactive sites, and understanding the factors that govern the selectivity of substitution is essential for targeted synthesis.

In nucleophilic aromatic substitution (SNAE) reactions of 4,7-dichloroquinoline, the C4 position is significantly more reactive than the C7 position. semanticscholar.org This preferential reactivity is attributed to the lower bond dissociation energy at the C4 position (96.2 kcal/mol) compared to the C7 position (97.5 kcal/mol). Furthermore, ¹H NMR data shows that the proton at C4 is more deshielded (δ ≈ 8.00) than the proton at C7 (δ ≈ 7.26), indicating a higher electrophilicity at the C4 carbon. semanticscholar.org This allows for selective substitution at the C4 position, which has been exploited in the synthesis of various derivatives through reactions with amines and thiosemicarbazides. semanticscholar.org

Dearomatization reactions of quinolines also exhibit regioselectivity. For example, transition metal-catalyzed hydroboration and hydrosilylation reactions can lead to either 1,2- or 1,4-addition products. acs.org The regioselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions. For instance, a regioselective 1,4-hydroboration of quinolines has been achieved using a Cu/Fe heterobimetallic catalyst. acs.orgnih.gov These dearomatization reactions are valuable as they provide access to partially saturated nitrogen heterocycles, which are important structural motifs in many natural products and pharmaceuticals. nih.gov

Theoretical and Computational Investigations of 7 Chloroquinoline 2,4 Diol

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of a molecule. These methods help in understanding the molecule's stability, reactivity, and the nature of its chemical bonds.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO energy level is associated with the molecule's ability to donate electrons, while the LUMO energy level indicates its capacity to accept electrons. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. uantwerpen.be

For quinoline (B57606) derivatives, the HOMO-LUMO gap is a key parameter in assessing their potential biological activity. nih.gov A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher reactivity. scirp.org This charge transfer interaction is considered responsible for the bioactivity of many molecules. scirp.org

While specific experimental values for 7-Chloroquinoline-2,4-diol (B2927610) are not detailed in the provided search results, analysis of closely related quinoline derivatives provides representative data. For instance, calculations on other chloro- and hydroxy-substituted quinolines demonstrate how substituents affect the frontier orbitals. uantwerpen.beuantwerpen.be The presence of electron-withdrawing groups like chlorine and electron-donating hydroxyl groups significantly influences the energy and distribution of these orbitals.

Table 1: Representative Frontier Molecular Orbital Data for Related Quinoline Derivatives This table presents data for related compounds to illustrate the typical values obtained through quantum chemical calculations, as specific data for this compound was not available in the searched literature.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| 8-hydroxy-2-methyl quinoline | -5.847 | -1.577 | 4.27 | uantwerpen.be |

| 5,7-dichloro-8-hydroxy-2-methyl quinoline | -6.239 | -2.159 | 4.08 | uantwerpen.be |

| 5,7-dichloro-8-hydroxyquinoline | -7.347 | -5.116 | 2.231 | uantwerpen.be |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. uni-muenchen.de It helps identify electron-rich regions, which are susceptible to electrophilic attack, and electron-deficient regions, which are prone to nucleophilic attack. ajchem-a.com In an MEP map, different colors represent varying electrostatic potential values; typically, red indicates negative potential (electron-rich), blue indicates positive potential (electron-poor), and green represents neutral potential. ajchem-a.com

For a molecule like this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the diol group and the nitrogen atom of the quinoline ring. uantwerpen.be These regions are potential sites for hydrogen bonding and interactions with electrophilic species. uantwerpen.be Conversely, the hydrogen atoms, particularly those of the hydroxyl groups, would exhibit positive potential, making them susceptible to nucleophilic attack. uantwerpen.be Understanding these electrostatic features is critical for predicting intermolecular interactions, including how the molecule might bind to a biological target. ajchem-a.com

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into a localized form that corresponds to the familiar Lewis structure concepts of chemical bonds and lone pairs. uni-muenchen.de This method provides detailed insights into the electronic structure, including charge distribution (Natural Population Analysis), bond types, and the stabilizing effects of electron delocalization. reed.edusouthampton.ac.uk

Molecular Electrostatic Potential (MEP) Mapping

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. juniperpublishers.com It is widely used in drug discovery to understand how potential drugs interact with their biological targets and to estimate their binding affinity.

Derivatives of 7-chloroquinoline (B30040) are known to interact with several important biological targets, making them subjects of extensive molecular docking studies.

Bacterial DNA Gyrase B: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibiotics. nih.gov Several studies have investigated the interaction of quinoline derivatives with the B subunit of E. coli DNA gyrase. semanticscholar.orgsemanticscholar.org Docking simulations help to identify the key amino acid residues in the enzyme's active site that interact with the ligand, providing a rationale for the compound's antibacterial activity. mdpi.com

Human Topoisomerase IIβ: Human topoisomerase II is a crucial enzyme that controls DNA topology and is a primary target for many anticancer drugs. mdpi.comnih.gov Docking studies of quinoline analogs against human topoisomerase IIβ have been performed to explore their potential as anticancer agents. semanticscholar.orgmdpi.com These simulations predict how the compounds bind within the enzyme-DNA complex, often comparing their binding modes to known inhibitors like etoposide. mdpi.comscienceasia.org

Antimalarial Targets: The 7-chloroquinoline scaffold is the backbone of the famous antimalarial drug chloroquine (B1663885). Consequently, numerous docking studies have been conducted on its derivatives against various Plasmodium falciparum targets. A key target is P. falciparum lactate (B86563) dehydrogenase (PfLDH), an enzyme vital for the parasite's energy metabolism. ijpsdronline.commdpi.comnih.gov Docking studies explore the binding of these compounds to the PfLDH active site to rationalize their antimalarial efficacy and guide the design of new agents to combat drug-resistant strains. mdpi.comresearchgate.net

Molecular docking provides quantitative estimates of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), and a qualitative description of the interaction modes. Lower binding energy values typically indicate a more stable ligand-protein complex.

The interaction modes involve identifying specific types of bonds, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. For example, docking studies of 7-chloroquinoline derivatives against PfLDH have shown hydrogen bonding between the quinoline nitrogen and amino acid residues, as well as hydrophobic interactions involving the chloro-substituted ring. ijpsdronline.com Similarly, when docked against topoisomerases, these compounds often form hydrogen bonds and π-π stacking interactions with key residues and DNA bases in the binding pocket. semanticscholar.orgmdpi.com

Table 2: Representative Molecular Docking Results for Chloroquinoline Derivatives against Various Targets This table presents data for related compounds to illustrate typical binding affinities and interactions, as specific docking data for this compound was not available in the searched literature.

| Compound Class | Target Protein | Binding Energy/Score | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 7-chloroquinoline-3-carbaldehyde derivative | E. coli DNA gyrase B | -6.6 kcal/mol | Asp73, Gly77, Pro79, Thr165 | semanticscholar.org |

| 7-chloroquinoline-3-carbaldehyde derivative | Human Topoisomerase IIβ | -7.0 kcal/mol | Asn120, Ser149, Gly164 | semanticscholar.org |

| 4-aminoquinoline-pyrano[2,3-c]pyrazole hybrid | P. falciparum Lactate Dehydrogenase (PfLDH) | -10.2 kcal/mol | Asp168, Ile250, Thr246 | mdpi.com |

| 7-chloro-4-aminoquinoline analogue | P. falciparum Lactate Dehydrogenase (PfLDH) | -9.50 (Total Score) | Not specified | ijpsdronline.com |

Ligand-Target Protein Interactions (e.g., Bacterial DNA Gyrase B, Human Topoisomerase IIβ, Antimalarial Targets)

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. In the context of 7-chloroquinoline derivatives, MD simulations have been employed to understand their potential as therapeutic agents.

For instance, MD simulations have been used to study the interaction of 7-chloroquinoline-based Schiff bases with biological targets. researchgate.net These simulations often involve placing the compound in a simulated aqueous environment to mimic physiological conditions. By analyzing the trajectory of the atoms over time, researchers can gain insights into the stability of the compound's binding to a target protein. researchgate.netnih.gov For example, simulations of imidazoquinoline derivatives, which share the quinoline core, have revealed how these molecules interact with Toll-like receptors 7 and 8 (TLR7 and TLR8), highlighting the importance of van der Waals interactions in their binding affinity and selectivity. nih.gov

The general procedure for such simulations involves setting up a system containing the molecule of interest, often within a water-filled box, and applying a set of physical laws to govern the motion of the atoms. bnl.gov The system's energy is calculated using a force field, and Newton's equations of motion are integrated over small time steps to generate a trajectory. bnl.gov Analysis of this trajectory can reveal stable conformations, binding modes, and the nature of intermolecular interactions. researchgate.netnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netdergipark.org.tr This approach is widely used in drug discovery to predict the activity of new compounds and to optimize the structure of existing ones. dovepress.com

Correlation of Molecular Descriptors with Biological Activity

In QSAR studies of 7-chloroquinoline derivatives, various molecular descriptors are calculated to quantify different aspects of the molecule's structure. These descriptors can be electronic (e.g., HOMO and LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP). dergipark.org.trorientjchem.org Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the observed biological activity, often expressed as an IC50 value. researchgate.net

For example, a QSAR study on a series of 4-amino-7-chloroquinolines identified key descriptors that influence their antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. researchgate.net The resulting models, which showed good statistical significance with high correlation coefficients (r²) and cross-validated correlation coefficients (q²), can be used to predict the activity of new analogs and guide the design of more potent antimalarial agents. researchgate.net Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to quinoline derivatives to understand the spatial requirements for their biological activity. dovepress.com These studies have highlighted the importance of specific substitutions on the quinoline ring for enhanced potency. orientjchem.org

Pharmacokinetic Property Prediction (In Silico ADME)

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) studies are crucial in the early stages of drug development to predict the pharmacokinetic properties of a compound. These computational methods help to identify potential liabilities that could lead to failure in later stages of development. mdpi.comucv.ve

For derivatives of 7-chloroquinoline, various ADME parameters are typically predicted using specialized software. mdpi.comucv.ve These predictions can include properties like oral bioavailability, aqueous solubility (logS), and potential for inhibiting cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. mdpi.comucv.veresearchgate.net For instance, studies on 7-chloro-4-aminoquinoline-benzimidazole hybrids and (7-chloroquinolin-4-ylthio)alkylbenzoate derivatives have utilized in silico ADME predictions to assess their drug-likeness. mdpi.comucv.ve While some compounds may show promising biological activity, their predicted ADME profiles, such as high lipophilicity (high MLOGP) and poor water solubility, can indicate potential issues with oral administration. mdpi.com These predictions are valuable for prioritizing which compounds to advance for further in vitro and in vivo testing. researchgate.netucv.ve

Table 1: Predicted ADME Properties for Selected 7-Chloroquinoline Derivatives

| Compound Class | Predicted Property | Observation | Reference |

| 7-chloroquinoline-benzimidazole hybrids | Lipophilicity (MLOGP) | Some highly active compounds are very lipophilic. | mdpi.com |

| 7-chloroquinoline-benzimidazole hybrids | Aqueous Solubility (logS) | Poor solubility predicted for some active compounds. | mdpi.com |

| (7-chloroquinolin-4-ylthio)alkylbenzoate derivatives | Cytochrome P450 Inhibition | Predicted to strongly inhibit major CYP enzymes. | ucv.ve |

| (7-chloroquinolin-4-ylthio)alkylbenzoate derivatives | Hepatotoxicity | Predicted to be hepatotoxic at administered doses. | ucv.veresearchgate.net |

Mechanistic Insights from Computational Studies

Computational chemistry provides powerful tools to elucidate the reaction mechanisms of chemical and biological processes at the molecular level. For compounds with antioxidant potential, these methods can help to understand how they neutralize free radicals. frontiersin.orgni.ac.rs

Hydrogen Atom Transfer (HAT) and Single-Electron Transfer-Proton Transfer (SET-PT) Mechanisms

The antioxidant activity of many compounds, including those with phenolic or amine functionalities, can proceed through several mechanisms, most notably Hydrogen Atom Transfer (HAT) and Single-Electron Transfer-Proton Transfer (SET-PT). ni.ac.rsmdpi.com

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical in a single concerted step. nih.govscripps.edu The feasibility of this process is often evaluated by calculating the bond dissociation enthalpy (BDE) of the hydrogen-donating bond. frontiersin.orgmdpi.com

Single-Electron Transfer-Proton Transfer (SET-PT): This is a stepwise mechanism where the antioxidant first transfers an electron to the free radical, forming a radical cation. mdpi.com This is followed by the transfer of a proton. The key thermodynamic parameters for this mechanism are the ionization potential (IP) and the proton dissociation enthalpy (PDE). frontiersin.orgmdpi.com

Computational studies on various antioxidant molecules have utilized Density Functional Theory (DFT) to calculate these thermodynamic parameters and predict the most likely mechanism. frontiersin.orgnih.gov The choice of mechanism can be influenced by factors such as the solvent and the nature of the free radical. ni.ac.rs For quinoline derivatives, the presence of hydroxyl or amino groups could potentially allow them to act as antioxidants through these mechanisms.

Spin Density Distribution Analysis

Spin density distribution analysis is a computational technique used to visualize the distribution of unpaired electron density in a radical species. This analysis is particularly useful for understanding the stability of the radical formed after an antioxidant has donated a hydrogen atom or an electron. aps.org

Biological Activities and Mechanistic Insights of 7 Chloroquinoline 2,4 Diol and Its Derivatives in Vitro Studies

Antimicrobial Activity

Derivatives built upon the 7-chloroquinoline (B30040) framework have demonstrated notable antimicrobial properties in various laboratory studies. researchgate.net Research has shown that these compounds can inhibit the growth of a range of pathogenic bacteria and fungi, suggesting their potential as broad-spectrum antimicrobial agents.

The antibacterial potential of quinoline (B57606) derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. nih.gov Certain derivatives have shown significant inhibitory effects, particularly against Gram-positive strains, which are responsible for a variety of infections.

Staphylococcus aureus, a versatile Gram-positive pathogen, has been a key target in the evaluation of quinoline compounds. Several derivatives of 7-chloroquinoline have exhibited potent activity against this bacterium. For example, metal complexes of 2-phenylquinoline-4-carboxylic acid, a quinoline derivative, have shown excellent antibacterial activity against S. aureus. chem-soc.si Specifically, the Zn(II) and Cd(II) complexes demonstrated significant efficacy. chem-soc.si Another study synthesized a series of novel 7-chloroquinoline derivatives, and compound 5 (2,7-dichloroquinoline-3-carbonitrile) showed good activity against S. aureus, with an inhibition zone of 11.00 ± 0.03 mm. researchgate.net Furthermore, quinoline-2-one Schiff-base hybrids have been identified as highly efficient against S. aureus, with minimum inhibitory concentrations (MIC) as low as 0.018 to 0.061 μg/mL. nih.gov

| Derivative Compound | Bacterial Strain | Observed Activity | Source |

|---|---|---|---|

| Zn(II) and Cd(II) complexes of 2-phenylquinoline-4-carboxylic acid | Staphylococcus aureus | Excellent activity, with IC50 values of 0.57 μg/mL and 0.51 μg/mL, respectively. | chem-soc.si |

| 2,7-dichloroquinoline-3-carbonitrile (Compound 5) | Staphylococcus aureus | Good activity with an inhibition zone of 11.00 ± 0.03 mm. | researchgate.net |

| Quinolone-2-one Schiff-base hybrids (6c, 6i, 6l, 6o) | Staphylococcus aureus | MIC values ranging from 0.018 to 0.061 μg/mL. | nih.gov |

| Hybrid 7h | Staphylococcus aureus | Inhibition at 20 µg/mL (47 µM). | researchgate.net |

Bacillus subtilis, another Gram-positive bacterium, has also been used to test the efficacy of quinoline derivatives. In vitro evaluations using the paper disc diffusion method have been conducted to assess the antibacterial activities of these synthesized compounds. nih.gov Metal complexes based on functionalized 2-phenylquinoline (B181262) derivatives have shown moderate to potent activity against B. subtilis. chem-soc.si For instance, complex 1 showed moderate activity, while complexes 3 and 4 exhibited potent antibacterial activities with half-maximal minimum inhibitory concentration (HMIC) values of 1.48 and 1.59 µM, respectively. chem-soc.si Additionally, a series of quinoline-2-one Schiff-base hybrids were evaluated for their antimicrobial action against B. subtilis. nih.gov

| Derivative Compound | Bacterial Strain | Observed Activity (HMIC/MIC) | Source |

|---|---|---|---|

| Complex 1 (based on 2-phenylquinoline-4-carboxylic derivative) | Bacillus subtilis | 7.30 µM | chem-soc.si |

| Complex 3 (based on 2-phenylquinoline-4-carboxylic derivative) | Bacillus subtilis | 1.48 µM | chem-soc.si |

| Complex 4 (based on 2-phenylquinoline-4-carboxylic derivative) | Bacillus subtilis | 1.59 µM | chem-soc.si |

| Quinolone-2-one Schiff-base hybrids | Bacillus subtilis | Evaluated for antimicrobial action. | nih.gov |

In addition to antibacterial effects, various quinoline derivatives have been investigated for their potential to combat fungal infections. mdpi.com These compounds have been tested against several pathogenic fungi, including species of Aspergillus.

Aspergillus niger is a common fungus that can cause opportunistic infections. The antifungal activity of certain quinoline derivatives has been demonstrated against this organism. A study on new hybrid compounds reported that a benzenesulfonamide (B165840) derivative of quinoline (25d ) was twice as potent as the reference drug Ketoconazole against Aspergillus flavus, and another derivative (25e ) showed activity against Aspergillus niger with a MIC of 6.25 mg/ml. nih.gov Another study found that quinoline-based hydroxyimidazolium hybrids showed MIC values of 62.5 µg/mL against Aspergillus species. researchgate.net

| Derivative Compound | Fungal Strain | Observed Activity (MIC) | Source |

|---|---|---|---|

| 3,4,5-triisopropyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)benzenesulfonamide (25e) | Aspergillus niger | 6.25 mg/ml | nih.gov |

| Quinoline-based hydroxyimidazolium hybrids | Aspergillus spp. | 62.5 µg/mL | researchgate.net |

The antimicrobial effects of quinoline derivatives are believed to stem from their interaction with critical molecular targets within microbial cells. A primary proposed mechanism is the inhibition of bacterial enzymes that are essential for DNA replication and cell division. Specifically, compounds like 6-chloroquinoline-2,4(1H,3H)-dione, a structural isomer of the titular compound, are thought to inhibit bacterial DNA gyrase and topoisomerase IV. By targeting these enzymes, the compounds effectively disrupt DNA replication and transcription, leading to the cessation of bacterial proliferation.

Molecular docking studies have further supported this hypothesis. For instance, in silico analysis of certain 7-chloroquinoline derivatives against E. coli DNA gyrase B revealed a strong binding affinity, which correlated well with the observed in vitro antibacterial activity. nih.govresearchgate.net This suggests that the inhibition of DNA gyrase is a key component of the antibacterial action of this class of compounds.

Inhibition against Staphylococcus aureus

Antifungal Activity

Anticancer and Antiproliferative Activity

The 7-chloroquinoline scaffold is a key pharmacophore in the development of new anticancer agents. nih.gov Derivatives of this core structure have demonstrated significant in vitro activity against a wide range of human cancer cell lines, operating through various mechanisms including kinase inhibition, modulation of cell growth, apoptosis induction, and potential DNA interaction. nih.govmdpi.comorientjchem.org

Derivatives of 7-chloroquinoline have shown potent cytotoxic effects against numerous human cancer cell lines. Morita-Baylis-Hillman adducts (MBHA) incorporating a 7-chloroquinoline moiety, for instance, displayed significant antiproliferative activity. researchgate.netscielo.br One adduct with an ortho-nitro group showed an expressive IC₅₀ value of 4.60 µmol/L against the tested cell lines. researchgate.net The antiproliferative effects of these hybrids were found to be more potent than MBHA without the 7-chloroquinoline unit, highlighting the contribution of this specific chemical group. researchgate.netscielo.br

Studies on 7-chloroquinoline hydrazones also revealed broad-spectrum cytotoxic activity, with submicromolar GI₅₀ values across nine tumor types, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov Specific derivatives showed pronounced antitumor effects on HCT-116 (colon carcinoma) cells, with IC₅₀ values as low as 21.41 µM. semanticscholar.org Other derivatives were particularly effective against MCF-7 (breast cancer) cells. semanticscholar.org

A series of 7-chloro-(4-thioalkylquinoline) derivatives also exhibited notable cytotoxicity, particularly sulfinyl and sulfonyl N-oxide derivatives. mdpi.com The CCRF-CEM leukemia cell line was especially sensitive to these compounds, with some derivatives showing IC₅₀ values in the range of 0.55–2.74 µM. mdpi.com The activity of these compounds was also observed against HCT-116 (colorectal cancer), A549 (lung cancer), and U2OS (osteosarcoma) cells. mdpi.com

Table 1: In Vitro Anticancer Activity of Selected 7-Chloroquinoline Derivatives

| Compound Type | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| MBHA/7-chloroquinoline hybrid | MCF-7, HCT-116, HL-60, NCI-H292 | IC₅₀: 4.60 µmol/L | researchgate.netscielo.br |

| 7-Chloroquinoline hydrazone | HCT-116 | IC₅₀: 21.41 µM | semanticscholar.org |

| 7-Chloroquinoline hydrazone | MCF-7 | Significant Activity | semanticscholar.org |

| 7-Chloroquinoline hydrazone | HeLa | Significant Activity | semanticscholar.org |

| 7-Chloro-(4-thioalkylquinoline) derivative | CCRF-CEM | IC₅₀: 0.55–2.74 µM | mdpi.com |

| 7-Chloro-(4-thioalkylquinoline) derivative | HCT-116 | Significant Activity | mdpi.com |

A key mechanism behind the anticancer effect of 7-chloroquinoline derivatives is their ability to inhibit protein kinases, which are crucial regulators of cell proliferation and survival. orientjchem.org

CSF-1R Kinase: The colony-stimulating factor-1 receptor (CSF-1R) is a tyrosine kinase involved in the growth and survival of macrophages, which can contribute to the tumor microenvironment. nih.gov N-(4-anilinoquinolin-6-yl)acetamide derivatives, synthesized from a 4-chloroquinoline (B167314) starting material, have been identified as potent and selective inhibitors of CSF-1R kinase. orientjchem.org Certain compounds in this class demonstrated significant antitumor activity against breast and colon cancer cell lines, with IC₅₀ values as low as 11 nM and 32 nM, respectively. orientjchem.org Other multi-targeted tyrosine kinase inhibitors also show potent inhibition of CSF-1R in both enzymatic and cellular assays. nih.gov

IGF-1R: The insulin-like growth factor-1 receptor (IGF-1R) is another critical mediator of cell proliferation and survival in cancer. orientjchem.orgnih.gov Resistance to CSF-1R inhibition in gliomas has been linked to elevated activity in the PI3K pathway, driven by macrophage-derived insulin-like growth factor-1 (IGF-1) and tumor cell IGF-1R. nih.gov Novel 3-cyanoquinoline compounds have been developed as selective inhibitors of IGF-1R. orientjchem.org One of the most potent compounds in this series exhibited an IC₅₀ of 0.04 nM. orientjchem.org Similarly, certain quinoline carboxylic acid derivatives have been shown to be potent inhibitors of IGF-1R, with IC₅₀ values in the low micromolar range. orientjchem.org

Beyond kinase inhibition, 7-chloroquinoline derivatives can exert their anticancer effects by directly modulating cell growth and triggering programmed cell death (apoptosis). mdpi.com

In studies using the CCRF-CEM cancer cell line, certain 7-chloro-(4-thioalkylquinoline) derivatives were observed to cause an accumulation of cells in the G0/G1 phase of the cell cycle. mdpi.com This cell cycle arrest prevents cancer cells from proceeding to the DNA synthesis (S) and mitosis (M) phases, thereby inhibiting proliferation. mdpi.com

These compounds also induce apoptosis. mdpi.com The induction of apoptosis by quinazolinedione derivatives in MCF-7 breast cancer cells has been shown to occur primarily through the intrinsic pathway. mdpi.com This was evidenced by the upregulation of key apoptosis-related proteins such as caspase-9 and the tumor suppressor p53, along with the downregulation of the anti-apoptotic protein Bcl-2. mdpi.com

Some quinoline derivatives possess a planar structure that allows them to function as DNA intercalating agents, which is another mechanism for their anticancer activity. orientjchem.org These molecules can insert themselves between the base pairs of the DNA double helix, leading to structural distortions that can inhibit DNA replication and transcription, ultimately causing cell death. mdpi.comrsc.org

One example is 4-azido-7-chloroquinoline, which is classified as a representative azidointercalator. google.com The reactive nitrenes of these compounds can be generated by light and readily insert into biological macromolecules. google.com Furthermore, studies on 7-chloro-(4-thioalkylquinoline) derivatives have demonstrated that at higher concentrations, they inhibit both DNA and RNA synthesis, which is consistent with a mechanism involving DNA interaction. mdpi.com Molecular docking studies of related quinoxaline (B1680401) derivatives have also supported their binding and intercalation within the DNA active site. rsc.org

Modulation of Cell Growth and Apoptosis Induction

Antimalarial Activity

The 7-chloroquinoline core is famously the basis for chloroquine (B1663885), a cornerstone of antimalarial therapy for decades. arabjchem.org Consequently, research into novel derivatives of this structure is a major strategy to combat the spread of drug-resistant malaria parasites. arabjchem.orgwits.ac.za

Numerous derivatives of 7-chloroquinoline have been synthesized and tested for their in vitro efficacy against various strains of Plasmodium falciparum, the most lethal species of the malaria parasite. arabjchem.orgwits.ac.zaird.fr

A study on 7-chloro-3-piperazinyl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives identified a lead compound with potent activity against a chloroquine-sensitive (F32-Tanzania) strain of P. falciparum. ird.fr Another investigation into 7-chloroquinolin-4-yl piperazine-1-yl acetamide (B32628) (CQPA) and 4-((7-chloroquinolin-4-yl) piperazine-1-yl) pyrrolidin-2-yl) methanone (B1245722) (CQPPM) derivatives found that many of these compounds possessed antimalarial activity against the NF54 strain, with the most active showing IC₅₀ values of 1.29 µM and 1.42 µM. wits.ac.za These derivatives were found to act on the schizont stage of the parasite's life cycle. wits.ac.za

Novel 3-(3-(7-chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one derivatives also exhibited mild to moderate activity against a chloroquine-sensitive strain (RKL-2) of P. falciparum. arabjchem.org Furthermore, a series of quinoline-pyrimidine hybrids showed antiplasmodial activity in the nanomolar range against both chloroquine-sensitive (D10) and chloroquine-resistant (Dd2) strains of P. falciparum. researchgate.net A pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, was also found to be highly active in vitro against both chloroquine-sensitive and chloroquine-resistant P. falciparum strains. mdpi.com

Table 2: In Vitro Antimalarial Activity of Selected 7-Chloroquinoline Derivatives

| Compound Class | P. falciparum Strain(s) | Activity (IC₅₀) | Reference |

|---|---|---|---|

| CQPA Derivative (CQPA-26) | NF54 | 1.29 µM | wits.ac.za |

| CQPPM Derivative (CQPPM-9) | NF54 | 1.42 µM | wits.ac.za |

| 3-(3-(7-chloroquinolin-4-ylamino)propyl)-2-(4-bromophenyl)-1,3-thiazinan-4-one | RKL-2 (CQ-sensitive) | Superior to other compounds in the series | arabjchem.org |

| Quinoline-pyrimidine hybrids | D10 (CQ-sensitive), Dd2 (CQ-resistant) | nM range | researchgate.net |

| Pyrrolizidinylmethyl derivative (MG3) | CQ-sensitive and CQ-resistant strains | Highly active | mdpi.com |

| 7-chloroquinoline derivatives | Plasmodium falciparum | IC₅₀ < 50 µM for most active | semanticscholar.org |

Antiplasmodial Profiles and IC₅₀ Values

Derivatives of 7-chloroquinoline are widely recognized for their antiplasmodial activity. The core structure is a key component in antimalarial drugs like chloroquine. nih.gov Research has focused on synthesizing and evaluating new derivatives to combat drug-resistant strains of Plasmodium falciparum, the most lethal species of the malaria parasite. nih.govmdpi.comfuture-science.com

The antiplasmodial efficacy of these compounds is often evaluated against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum. For instance, a series of 7-chloro-N-(heteroaryl)-methyl-4-aminoquinolines and 7-chloro-N-(heteroaryl)-4-aminoquinolines demonstrated moderate to high antiplasmodial activities. The most potent among them inhibited the growth of both CQ-S (D-10) and CQ-R (W-2) strains with IC₅₀ values below 30 nM. sigmaaldrich.com The presence of a methylenic group as a spacer and a basic head in the side chain were found to be crucial for this potent activity. sigmaaldrich.com

In another study, novel amide-tethered 7-chloroquinoline-chalcone and 7-chloroquinoline-ferrocenylchalcone hybrids were synthesized and tested against the W2 resistant strain of P. falciparum. nih.gov The simple chalcone (B49325) conjugates showed better activity than their ferrocenylchalcone counterparts. A key finding was that a methoxy (B1213986) substituent at the para position of the chalcone's ring B, combined with a longer alkyl chain, significantly enhanced the antiplasmodial profile, with the most potent compound showing an IC₅₀ value of 17.8 nM. nih.gov

Furthermore, a series of 2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide compounds displayed in vitro growth inhibition of P. falciparum with IC₅₀ values ranging from 0.30 to 33.52 μM. mdpi.com Similarly, newly synthesized 7-chloroquinolines (M1a-o) showed good to moderate antimalarial activity with IC₅₀ values between 0.56 and 1.65 μg/mL. researchgate.net

Interestingly, some derivatives show differential activity against various strains. For example, a nopol-based derivative bearing a 7-chloroquinolyl moiety was significantly more active against the "multidrug-resistant" K1 strain (EC₅₀ 0.16 µM) compared to the NF54 (EC₅₀ 23.3 µM) and 3D7 strains (EC₅₀ > 50 µM). nih.gov This highlights the complex nature of drug-parasite interactions and the potential for developing strain-specific antimalarials.

Interactive Data Table: Antiplasmodial Activity of 7-Chloroquinoline Derivatives

| Compound Type | Strain(s) | IC₅₀/EC₅₀ Values | Key Structural Features for Activity | Reference |

|---|---|---|---|---|

| 7-chloro-N-(heteroaryl)-methyl-4-aminoquinolines | D-10 (CQ-S), W-2 (CQ-R) | <30 nM | Methylenic spacer, basic head | sigmaaldrich.com |

| 7-chloroquinoline-chalcone conjugates | W2 (CQ-R) | 17.8 nM (most potent) | p-Methoxy substituent on chalcone ring, long alkyl chain | nih.gov |

| 2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide | P. falciparum | 0.30–33.52 μM | Piperazine linkage | mdpi.com |

| 7-chloroquinolines (M1a-o) | P. falciparum | 0.56–1.65 μg/mL | Schiff-base linkage | researchgate.net |

Antiviral Activity (e.g., against Zika Virus)

The quinoline scaffold is a privileged structure in the development of antiviral agents, with derivatives showing activity against a range of viruses, including the Zika virus (ZIKV). researchgate.netresearchgate.net ZIKV is a re-emerging arbovirus of significant public health concern. nih.gov

Several studies have explored the potential of 7-chloroquinoline derivatives as anti-ZIKV agents. For example, chloroquine, a well-known 7-chloroquinoline derivative, has been shown to inhibit ZIKV infection in Vero and Huh7 cells by blocking virus internalization, with EC₅₀ values of 4.15 µM and 2.72 µM, respectively. mdpi.com

More recent research has focused on novel derivatives. A series of hybrid compounds derived from chloroquine and sulfadoxine (B1681781) were tested for their anti-ZIKV effect. nih.gov These compounds, particularly those with a butyl group and halogen substituents (C-Sd5, C-Sd6, and C-Sd7), were highly potent against ZIKV infection in vitro, achieving 100% inhibition of viral progeny. nih.gov The linkage of the 7-chloroquinoline and benzenesulfonamide moieties by four CH₂ units appeared to be beneficial for activity. nih.gov

In another study, novel quinoline-substituted autophagy inhibitors were synthesized and evaluated for their ability to attenuate ZIKV replication. nih.gov Two lead candidates, GL-287 and GL-382, significantly reduced ZIKV replication in human ocular cells, primarily by inhibiting autophagy. Their antiviral efficacy surpassed that of hydroxychloroquine (B89500) and other known autophagy inhibitors. nih.gov

The development of broad-spectrum antivirals is a key strategy to combat emerging viral threats. In this context, derivatives of 2,6-diaminopurine (B158960) have been identified that block the replication of both ZIKV and all four serotypes of the dengue virus (DENV). kuleuven.be This highlights the potential of quinoline-based structures in developing broad-spectrum flavivirus inhibitors. kuleuven.be

Anti-inflammatory Potential

Quinoline and its derivatives are a broad class of compounds that have garnered significant attention for their pharmacological properties, including anti-inflammatory activity. alliedacademies.orgresearchgate.net These compounds have been explored as anti-inflammatory agents targeting various pharmacological targets such as cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and TNF-α converting enzyme (TACE). researchgate.netnih.gov The nature and position of substituents on the quinoline ring are critical in determining their pharmacological activities and target specificities. researchgate.netnih.gov

For instance, a study on novel carboxamides derived from 2-phenyl quinoline identified a compound (compound 5) that exhibited potent anti-inflammatory activity in a carrageenan-induced rat paw edema model, comparable to the standard drug diclofenac (B195802) sodium. alliedacademies.org Another study focused on thiazolidinedione-quinoline molecular hybrids, which were found to modulate cytokines involved in the inflammatory cascade. nih.gov One of the synthesized hybrids, LPSF/ZKD4, significantly reduced the expression of the pro-inflammatory cytokine IL-6 at a concentration of 50 μM. nih.gov

Furthermore, pyrazolo[4,3-c]quinoline derivatives have been investigated for their anti-inflammatory effects through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. mdpi.com Certain derivatives, such as 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinoline (2i) and 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m), showed significant inhibition of LPS-stimulated NO production, with a potency nearly equal to that of the positive control. mdpi.com Their mechanism of action involves the inhibition of inducible nitric oxide synthase (iNOS) and COX-2 protein expression. mdpi.com

A specific derivative, 4-phenylselenyl-7-chloroquinoline (4-PSQ), has demonstrated both antinociceptive and anti-inflammatory effects. nih.gov In a croton oil-induced ear edema model, 4-PSQ diminished edema formation and decreased myeloperoxidase activity, indicating its anti-inflammatory properties. nih.gov

Antioxidant Activity

Free Radical Quenching Assays (DPPH, H₂O₂, ABTS, Superoxide)

The antioxidant potential of quinoline derivatives has been investigated through various in vitro assays. One study evaluated the radical scavenging activity of novel quinoline derivatives using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay. All tested compounds displayed moderate antioxidant activity, with one compound (compound 7) exhibiting the strongest activity. semanticscholar.org

Another study synthesized a 7-chloroquinoline derivative containing a selenium moiety (4-phenylselenyl-7-chloroquinoline) to assess the contribution of the phenylselanyl group to the antioxidant effect. mdpi.com This compound was found to have antioxidant properties, as demonstrated by its ability to decrease reactive species levels in a croton oil-induced inflammation model. nih.gov

Quinoline alkaloids isolated from Scolopendra subspinipes also exhibited antioxidant activities. These compounds showed DPPH radical scavenging activity, and one of the compounds also displayed metal chelating activity. nih.gov

Sites of Radical Attack (e.g., N-H and O-H sites)

While specific studies on the sites of radical attack for 7-chloroquinoline-2,4-diol (B2927610) were not found, research on related quinoline structures provides insights. The antioxidant activity of phenolic and amine-containing compounds is often attributed to the hydrogen-donating ability of the O-H and N-H groups, respectively. These sites can readily donate a hydrogen atom to a free radical, thereby neutralizing it and forming a more stable radical on the antioxidant molecule. In the context of this compound, the hydroxyl (O-H) groups at positions 2 and 4, and potentially the N-H group in its tautomeric forms, would be the primary sites for radical attack. The stability of the resulting radical is a key factor in the antioxidant efficacy.

Antiprotozoal Activity (e.g., against Trypanosoma species, Toxoplasma)

Beyond their antiplasmodial effects, quinoline derivatives have demonstrated a broad spectrum of antiprotozoal activities against various parasites, including Trypanosoma and Toxoplasma species. nih.govrsc.org

Several quinoline derivatives incorporating arylnitro and aminochalcone moieties have been synthesized and evaluated in vitro against a panel of trypanosomatid protozoan parasites. nih.govresearchgate.net Some of these compounds showed significant activity against Trypanosoma brucei rhodesiense, the causative agent of sleeping sickness, with EC₅₀ values in the submicromolar range. For example, compounds 2c, 2d, and 4i displayed EC₅₀ values of 0.68, 0.8, and 0.19 µM, respectively, against T. b. rhodesiense. nih.govresearchgate.net These compounds also exhibited high selectivity towards the parasites compared to human and mouse cells. nih.govresearchgate.net Compounds 2d and 4i were also active against Trypanosoma brucei brucei, with EC₅₀ values of 1.4 and 0.4 µM, respectively. nih.govresearchgate.net Another quinoline derivative with a nitro urea (B33335) function showed potent activity against both Trypanosoma spp. and Leishmania infantum. rsc.org